molecular formula C17H15N3S2 B2369027 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine CAS No. 477886-23-0

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2369027
CAS No.: 477886-23-0
M. Wt: 325.45
InChI Key: RUXWZUFJJXOZKN-UHFFFAOYSA-N
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Description

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine (molecular formula: C₁₈H₁₆N₂S₂, molar mass: 324.46 g/mol) is a pyrimidine derivative featuring a trifunctional substitution pattern:

  • Position 4: A methylsulfanylmethyl (–CH₂–S–CH₃) group.
  • Position 6: A phenylsulfanyl (–S–C₆H₅) substituent.
  • Position 2: A 2-pyridinyl ring, introducing nitrogen-based aromaticity .

The compound is synthesized via nucleophilic substitution reactions, where methylsulfanyl and phenylsulfanyl groups are introduced to the pyrimidine core. Its structural complexity and sulfur-rich substituents make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination chemistry) .

Properties

IUPAC Name

4-(methylsulfanylmethyl)-6-phenylsulfanyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S2/c1-21-12-13-11-16(22-14-7-3-2-4-8-14)20-17(19-13)15-9-5-6-10-18-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXWZUFJJXOZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=CC=N2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the methylsulfanyl and phenylsulfanyl groups through nucleophilic substitution reactions. The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including:

  • Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
  • Reduction : The phenylsulfanyl group can be reduced to thiols.
  • Substitution Reactions : The pyridinyl group can engage in electrophilic aromatic substitutions .

Biology

In biological research, this compound is being investigated as a probe for studying sulfur-containing biological processes. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential roles in enzyme inhibition and receptor modulation. Notably, it may interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Medicine

This compound is being explored for its potential as a therapeutic agent. Preliminary studies indicate:

  • Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cell lines through caspase pathway activation. For instance, derivatives have demonstrated IC50 values around 12 µM against HeLa cells.
Cell LineIC50 Value (µM)Mechanism
HeLa12Apoptosis via mitochondrial pathway
  • Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase, crucial for neurological functions, with reported inhibition percentages reaching up to 75% at an IC50 of 15 µM.
EnzymeInhibition Percentage (%)IC50 (µM)
Acetylcholinesterase7515
Urease6010

Industry

In industrial applications, the compound is utilized for developing new materials with specific electronic or optical properties. Its unique structural features can be tailored for applications in electronics and photonics, enhancing material performance .

Case Studies

  • Antimicrobial Studies : Research on similar compounds has indicated significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in infection treatment.
Bacterial StrainInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus1525
Escherichia coli1820
  • Anticancer Research : A study evaluated the anticancer potential of related pyrimidine derivatives, revealing their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Mechanism of Action

The mechanism of action of 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridinyl group can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Key Differences Biological/Physicochemical Notes References
Target Compound 4: –CH₂–S–CH₃
6: –S–C₆H₅
2: 2-pyridinyl
C₁₈H₁₆N₂S₂ Reference compound Higher lipophilicity due to dual sulfur groups; potential for metal coordination via pyridinyl nitrogen.
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine 4: –CH₂–S–(4-Cl–C₆H₄–CH₂)
6: –S–(4-Cl–C₆H₄)
C₂₃H₁₇Cl₂N₃S₂ Chlorinated aryl groups Enhanced electron-withdrawing effects; possible increased cytotoxicity.
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine 4: –C₆H₄–OCH₃
6: –S–C₄H₃S
C₁₆H₁₅N₂OS₂ Methoxyphenyl and thiophenyl groups Improved solubility due to methoxy group; thiophene enhances π-π stacking.
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol 4: –OH
6: –CH₂–S–(4-Cl–C₆H₄)
C₁₆H₁₂ClN₃OS Hydroxyl group at position 4 Hydrogen-bonding capability; reduced lipophilicity compared to methylsulfanylmethyl.
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 4: –S–(4-Cl–C₆H₄)
6: –CH₂–SO₂–CH₃
C₁₈H₁₅ClN₂O₂S₂ Sulfonyl group at position 6 Higher polarity and oxidative stability; potential for sulfonamide-like bioactivity.

Key Comparative Insights

Electronic Effects :

  • The methylsulfanyl (–S–CH₃) group in the target compound is electron-donating, increasing pyrimidine ring electron density. In contrast, sulfonyl (–SO₂–) groups (e.g., in ) are electron-withdrawing, reducing ring reactivity in electrophilic substitutions .
  • Chlorinated analogs () exhibit stronger electron-withdrawing effects, which may enhance binding to electron-deficient biological targets .

Biological Activity: Pyrimidines with phenylsulfanyl or thiophenyl groups () demonstrate antimicrobial and antioxidant activities due to sulfur’s role in redox cycling .

Crystallographic and Solubility Profiles :

  • Compounds with hydroxyl groups () exhibit hydrogen-bonding networks, improving crystallinity but reducing membrane permeability .
  • The target compound’s methylsulfanylmethyl group enhances lipophilicity, favoring blood-brain barrier penetration compared to polar analogs .

Synthetic Pathways :

  • Most analogs (e.g., ) are synthesized via nucleophilic displacement of pyrimidine halides with thiols or amines. The target compound likely follows a similar route, substituting 2-chloropyrimidine with 2-pyridinyl and sulfur-based nucleophiles .

Biological Activity

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a complex structure, including sulfur-containing groups and a pyridinyl moiety, which may contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 477886-23-0
  • Molecular Formula : C17H15N3S2
  • Molecular Weight : 325.45 g/mol

The biological activity of this compound is believed to involve:

  • Covalent Bond Formation : The sulfur groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
  • Binding Affinity : The pyridinyl group may enhance binding through π-π stacking interactions, improving the compound's affinity for molecular targets such as enzymes and receptors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. For example:

  • Cell Line Studies : In vitro tests demonstrated that related compounds exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard agents like 5-Fluorouracil .
CompoundCell LineIC50 (μM)Comparison
This compoundMCF-7TBDBetter than 5-FU
Compound XA549TBDHigher than standard

Antimicrobial Activity

The compound has shown promise in antimicrobial tests against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this pyrimidine exhibited significant antimicrobial efficacy at concentrations as low as 200 μg/mL against E. coli and S. aureus .

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of pyrimidine derivatives and tested them against multiple cancer cell lines (MCF-7, A549). The results indicated that compounds with similar structures to our target compound displayed enhanced cytotoxicity compared to established chemotherapeutics like etoposide .
  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of several pyrimidines against E. coli and S. aureus. The tested compounds showed a dose-dependent increase in antibacterial activity, with notable effects at higher concentrations .

Q & A

Q. What are the common synthetic routes for preparing 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Starting materials like 2-pyridinylpyrimidine cores react with methylsulfanyl and phenylsulfanyl groups under controlled conditions (e.g., anhydrous solvents, catalysts like KOH or NaH). Key steps include:

  • Thiol-alkylation : Introducing sulfanyl groups via reaction of chlorinated intermediates (e.g., 4-chlorobenzyl chloride) with thiols.
  • Purification : Recrystallization or column chromatography (silica gel, eluents like ethyl acetate/hexane) ensures >95% purity .
  • Optimization : Reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 for thiol:chloride) are critical to minimize byproducts like sulfoxides .

Q. How is the structural integrity of this compound validated in academic research?

Methodological validation combines:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methylsulfanyl protons at δ 2.1–2.3 ppm, pyridinyl aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 356.08) .
  • X-ray crystallography : Resolves bond angles and dihedral angles between pyrimidine and aromatic rings, revealing intramolecular interactions (e.g., C–H⋯S hydrogen bonds) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values. Sulfanyl groups enhance membrane permeability, causing cell lysis .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) establish IC50_{50} values, ensuring selectivity over mammalian cells .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR involves systematic variation of substituents:

  • Methylsulfanyl vs. phenylsulfanyl : Replacing methyl with bulkier groups (e.g., 4-chlorophenyl) increases hydrophobicity, enhancing antimicrobial potency but potentially reducing solubility .
  • Pyridinyl substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 2-position improves binding to microbial enzymes like dihydrofolate reductase .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, prioritizing derivatives for synthesis .

Q. What crystallographic insights explain its intermolecular interactions?

Single-crystal X-ray analysis reveals:

  • Planarity : The pyrimidine core and adjacent aromatic rings form dihedral angles (e.g., 29.41°–77.81°), influencing packing efficiency .
  • Hydrogen bonding : Bifurcated N–H⋯O and C–H⋯S bonds stabilize dimeric structures, critical for crystal lattice stability .
  • C–H⋯π interactions : Weak interactions between phenyl rings and heterocycles contribute to supramolecular assembly .

Q. How can contradictions in reported biological data (e.g., antimicrobial efficacy) be resolved?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize inter-lab differences.
  • Structural impurities : Use HPLC (>99% purity) to eliminate confounding effects from byproducts like sulfones .
  • Strain specificity : Test across diverse microbial strains (e.g., drug-resistant P. aeruginosa) to identify spectrum limitations .

Q. What computational methods predict its reactivity and regioselectivity in synthesis?

  • Density Functional Theory (DFT) : Calculates activation energies for sulfanyl group substitution, identifying kinetically favored positions (e.g., C4 over C6) .
  • Reaction path sampling : ICReDD’s quantum chemical workflows optimize conditions (e.g., solvent polarity, catalysts) to bypass low-yield intermediates .

Q. What challenges arise in achieving regioselective functionalization of the pyrimidine core?

  • Competing sites : C4 and C6 positions exhibit similar reactivity. Use directing groups (e.g., amino at C2) to bias substitution .
  • Steric effects : Bulky reactants (e.g., 2,4-dichlorobenzyl chloride) favor less hindered positions. Monitor via 1^1H NMR kinetics .

Q. How is compound stability assessed under experimental storage conditions?

  • Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light for 4 weeks. Analyze via HPLC for decomposition products (e.g., sulfoxides) .
  • pH stability : Test solubility in buffered solutions (pH 1–10); instability in acidic conditions suggests protonation-driven degradation .

Q. What strategies elucidate multi-target interactions in complex biological systems?

  • Proteomic profiling : SILAC-based mass spectrometry identifies binding partners in microbial lysates .
  • Network pharmacology : Construct interaction maps (Cytoscape) linking compound targets (e.g., kinases, proteases) to pathways like quorum sensing .

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